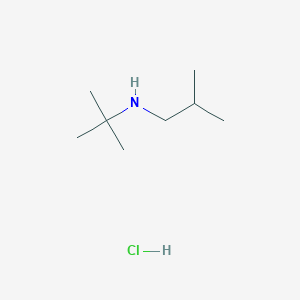

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride

Description

Properties

IUPAC Name |

N-tert-butyl-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)6-9-8(3,4)5;/h7,9H,6H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAMIECNNVGLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700671 | |

| Record name | N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31820-18-5 | |

| Record name | N-tert-Butyl-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride typically involves:

- Synthesis of the free amine precursor, N-(tert-butyl)-2-methyl-1-propanamine.

- Conversion of the free amine to its hydrochloride salt by treatment with a suitable hydrochloric acid source.

The hydrochloride salt form is favored for its improved stability, crystallinity, and ease of handling.

Preparation of the Free Amine

The free amine, N-(tert-butyl)-2-methyl-1-propanamine, can be synthesized by alkylation or reductive amination routes involving appropriate precursors such as 2-methyl-1-propanamine or related intermediates. Specific details on the precursor synthesis are less commonly disclosed but generally involve:

- Alkylation of 2-methyl-1-propanamine with tert-butyl halides or derivatives.

- Reductive amination of 2-methyl-1-propanal or ketone with tert-butylamine.

Formation of the Hydrochloride Salt

The conversion of the free amine to the hydrochloride salt is a critical step for obtaining a stable, crystalline product. The hydrochloride salt is formed by treating the free amine with a hydrochloric acid source under controlled conditions.

Common hydrochloric acid sources include:

- Gaseous hydrogen chloride (HCl)

- Aqueous hydrochloric acid (aq. HCl)

- Organic solvent-HCl complexes such as ethyl acetate-HCl, isopropanol-HCl, diethyl ether-HCl, and diisopropyl ether-HCl

This step is usually performed by dissolving the free amine in an appropriate solvent and saturating the solution with HCl gas or adding aqueous HCl, followed by isolation of the precipitated hydrochloride salt.

Representative Process Details from Patents and Literature

A patent on related amine hydrochlorides (e.g., Tapentadol hydrochloride) highlights the following process characteristics which are applicable analogously:

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Dissolution of free amine in solvent (e.g., ethyl acetate, isopropanol) | Ambient temperature | Ensures complete dissolution |

| 2 | Addition of HCl source (gas or solution) | Controlled addition to avoid overheating | Formation of hydrochloride salt |

| 3 | Crystallization of hydrochloride salt | Cooling or standing | Isolation of stable crystalline form |

| 4 | Filtration and drying | Vacuum drying | Pure, stable salt form |

The patent emphasizes that the choice of solvent and HCl source affects the polymorphic form and stability of the hydrochloride salt.

Detailed Example of Hydrochloride Salt Formation

A typical laboratory-scale procedure for hydrochloride salt formation might be:

- Dissolve N-(tert-butyl)-2-methyl-1-propanamine in tetrahydrofuran (THF) or ethyl acetate.

- Bubble dry HCl gas through the solution at room temperature until saturation.

- Stir until a solid precipitate forms.

- Filter the solid, wash with cold solvent, and dry under vacuum.

This method yields a high-purity hydrochloride salt with good crystallinity and recovery.

Comparative Table of Hydrochloride Formation Conditions

| HCl Source | Solvent Examples | Advantages | Notes on Product Form |

|---|---|---|---|

| Gaseous HCl | THF, ethyl acetate | Direct, clean reaction; high purity | Often yields stable crystalline salt |

| Aqueous HCl | Water, alcohols | Easy to handle; potential for impurities | May require recrystallization |

| Ethyl acetate-HCl | Ethyl acetate | Good solubility; controlled crystallization | Used in industrial processes |

| Isopropanol-HCl | Isopropanol | Good solvent for crystallization | May produce polymorphic forms |

| Diethyl ether-HCl | Diethyl ether | Volatile solvent; easy removal | Sensitive to moisture |

| Diisopropyl ether-HCl | Diisopropyl ether | Similar to diethyl ether; less volatile | Used for specific polymorphs |

Research Findings and Notes

- The choice of solvent and HCl source significantly impacts the polymorphic form of the hydrochloride salt, which in turn affects stability and solubility.

- Crystalline form-B of related amine hydrochlorides is reported to be more stable and pure compared to form-A or mixtures.

- Industrial processes favor solvents like ethyl acetate or isopropanol with HCl for better control and scalability.

- The reaction temperature is typically maintained below 5°C during addition of reagents to avoid side reactions and ensure high yield.

- Purification steps such as recrystallization and drying are crucial to achieve >95% purity, confirmed by NMR and HPLC analyses.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Reaction Temperature | 0–5 °C during HCl addition | Controls reaction rate and purity |

| Solvent | THF, ethyl acetate, isopropanol | Affects solubility and crystallinity |

| HCl Source | Gaseous HCl or aqueous HCl | Determines salt formation efficiency |

| Reaction Time | 1–2 hours | Ensures complete conversion |

| Yield | 85–95% | Depends on process optimization |

| Purity | >95% (by HPLC) | Requires proper isolation and drying |

Biological Activity

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. As a derivative of amines, it possesses unique structural features that may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a propanamine backbone. Its molecular formula is C₇H₁₈ClN, and it has notable properties that influence its biological interactions. The presence of the tert-butyl group enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may act as a ligand in receptor studies, modulating pathways associated with neurotransmission and cellular signaling.

Potential Mechanisms Include:

- Receptor Modulation: The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release.

- Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity Data

Research has indicated various biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study

- A study assessed the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Evaluation

- In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis at certain doses. The mechanism was linked to oxidative stress pathways.

-

Neuropharmacological Assessment

- Research focused on the effects of the compound on neurotransmitter levels in animal models. Findings revealed alterations in serotonin and dopamine levels, indicating potential applications in treating mood disorders.

Scientific Research Applications

Pharmaceuticals

N-(Tert-butyl)-2-methyl-1-propanamine hydrochloride serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique structure allows for specific interactions in drug formulation processes.

- Case Study : Research has demonstrated its role in synthesizing N-heterocycles via sulfinimines, showcasing its utility in drug development.

Organic Chemistry

The compound is utilized in organic synthesis, particularly in late-stage modifications of complex molecules. Its amine functional group enables it to participate in reactions typical of amines, such as nucleophilic substitutions.

- Example Reaction : Late-stage hydroxylation at tert-butyl sites has been effectively demonstrated on densely functionalized molecules of pharmaceutical interest.

Biochemistry

In biomolecular studies, the tert-butyl group has been employed as a probe for Nuclear Magnetic Resonance (NMR) studies of macromolecular complexes. This application facilitates the understanding of complex biological systems.

- Methodology : The tert-butyl groups were attached to specific amino acids within proteins to study their interactions and structural dynamics using advanced NMR techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.